![molecular formula C18H22N2O7 B14885579 6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] is an organic compound that features a cyclohexene ring substituted with carboxylic acid groups and a hydrazide derivative of trimethoxybenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] typically involves the following steps:
Preparation of 4-cyclohexene-1,2-dicarboxylic acid: This can be achieved through the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by hydrolysis to yield the desired dicarboxylic acid.
Formation of the hydrazide: The 3,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with hydrazine to form the hydrazide derivative.
Coupling reaction: The hydrazide derivative is then coupled with 4-cyclohexene-1,2-dicarboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form corresponding diols or ketones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Products may include cyclohexene diols or cyclohexanone derivatives.
Reduction: Products may include cyclohexanol derivatives.
Substitution: Products will vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trimethoxybenzoyl moiety may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexene-1,2-dicarboxylic acid: A precursor in the synthesis of the target compound.
3,4,5-Trimethoxybenzoic acid hydrazide: Shares the hydrazide functional group and trimethoxybenzoyl moiety.
Uniqueness
4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] is unique due to the combination of the cyclohexene ring with the hydrazide derivative of trimethoxybenzoic acid. This structural combination imparts distinct chemical properties and potential biological activities not found in the individual components.
Propiedades
Fórmula molecular |
C18H22N2O7 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H22N2O7/c1-25-13-8-10(9-14(26-2)15(13)27-3)16(21)19-20-17(22)11-6-4-5-7-12(11)18(23)24/h4-5,8-9,11-12H,6-7H2,1-3H3,(H,19,21)(H,20,22)(H,23,24) |
Clave InChI |
DPMRZNFQMHZCNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2CC=CCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



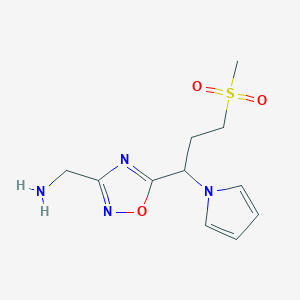
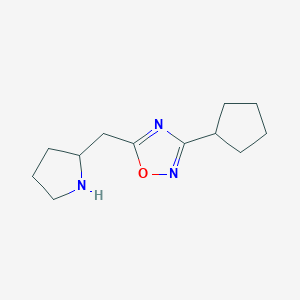
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
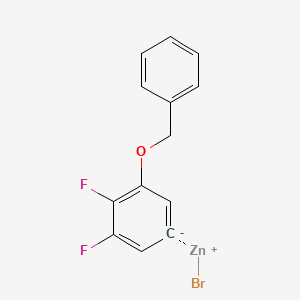
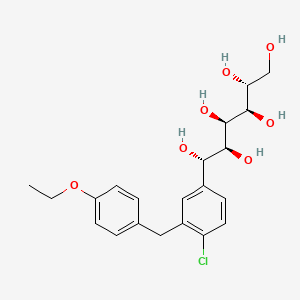
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
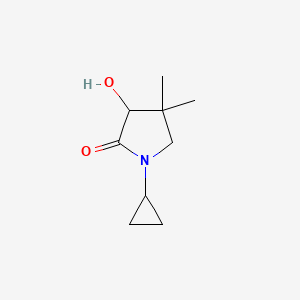
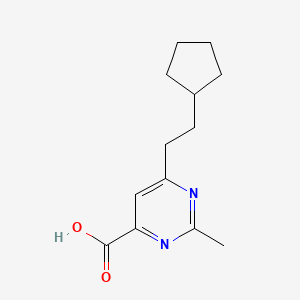
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
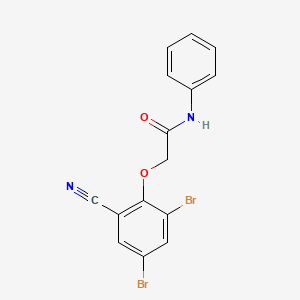
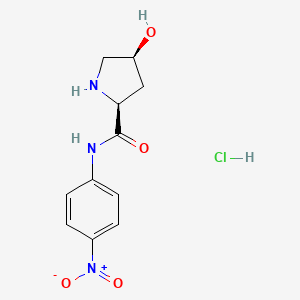
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)

